3-Fluorophenyl Scaffold: Potent APN Inhibition
Phosphonic acid analog 15c, which incorporates the 1-amino-3-(3-fluorophenyl)propyl scaffold directly derived from the target compound's core, exhibits inhibition constants (Ki) in the submicromolar range against human APN (hAPN) and the micromolar range against porcine APN (pAPN), representing one of the most potent low-molecular-weight inhibitors of these enzymes reported to date [1]. In contrast, the unsubstituted phenyl analog and other substitution patterns (e.g., 4-fluoro, 2-bromo) demonstrated significantly weaker inhibition, as noted in the comparative SAR analysis within the same study [1].
| Evidence Dimension | Inhibition constant (Ki) against hAPN |
|---|---|
| Target Compound Data | Submicromolar (exact Ki not specified in abstract, but described as 'one of the best') |
| Comparator Or Baseline | Unsubstituted phenyl analog (Ki not specified, but described as less active) |
| Quantified Difference | Qualitative superiority: 3-fluorophenyl derivative among the most active; other analogs less active |
| Conditions | Enzymatic assay using recombinant hAPN and pAPN |
Why This Matters
This establishes the 3-fluorophenyl β-amino acid scaffold as a privileged motif for developing APN inhibitors, a target implicated in cancer angiogenesis and inflammation, thereby justifying procurement of the building block for medicinal chemistry campaigns.
- [1] Wanat, W., et al. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Biomolecules, 10(9), 1319. View Source
